Cas no 920177-86-2 (2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one)

2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one structure
920177-86-2 structure
Product Name:2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one
CAS No:920177-86-2
MF:C23H23N7O
MW:413.475023508072
CID:5495498
PubChem ID:25683758
Update Time:2025-10-30

2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • F2865-0107
    • 2-(3-methylphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
    • 920177-86-2
    • 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone
    • AKOS024472660
    • 2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one
    • Inchi: 1S/C23H23N7O/c1-17-6-5-7-18(14-17)15-20(31)28-10-12-29(13-11-28)22-21-23(25-16-24-22)30(27-26-21)19-8-3-2-4-9-19/h2-9,14,16H,10-13,15H2,1H3
    • InChI Key: MCIQFBLCJJJFMG-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=C(C)C=1)N1CCN(C2C3=C(N=CN=2)N(C2C=CC=CC=2)N=N3)CC1

Computed Properties

  • Exact Mass: 413.19640838g/mol
  • Monoisotopic Mass: 413.19640838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 80Ų

2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Introduction to 2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one (CAS No. 920177-86-2)

2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one (CAS No. 920177-86-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazolopyrimidine core and a piperazine moiety, making it a promising candidate for various therapeutic applications.

The triazolopyrimidine scaffold is known for its broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the 3-methylphenyl and phenyl substituents further enhances the compound's pharmacological profile by modulating its binding affinity to specific receptors and enzymes. Recent studies have highlighted the potential of this compound in the treatment of neurodegenerative diseases and cancer.

In the context of neurodegenerative diseases, 2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one has shown promising results in preclinical models of Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and target specific neuroprotective pathways makes it a valuable candidate for further investigation. Research published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound effectively reduces oxidative stress and inflammation in neuronal cells, thereby mitigating the progression of these debilitating conditions.

In cancer research, the compound has been evaluated for its potential as an anticancer agent. Studies have shown that it exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, the compound has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently overactivated in many types of cancer. This inhibition leads to cell cycle arrest and apoptosis in cancer cells while sparing normal cells.

The pharmacokinetic properties of 2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one have also been extensively studied. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, the compound shows low toxicity in animal models, which is a crucial factor for its potential translation into clinical trials.

The synthetic route to this compound involves several steps that are well-documented in the literature. The key intermediates include the formation of the triazolopyrimidine core through a copper-catalyzed azide–alkyne cycloaddition reaction (CuAAC), followed by functionalization with the piperazine moiety and subsequent substitution with the phenyl and methyl groups. The synthetic process is robust and scalable, making it feasible for large-scale production if needed.

In conclusion, 2-(3-methylphenyl)-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-y)ethan-one (CAS No. 920177-86-2) represents a promising lead compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in both academic research and pharmaceutical industries. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical efficacy.

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